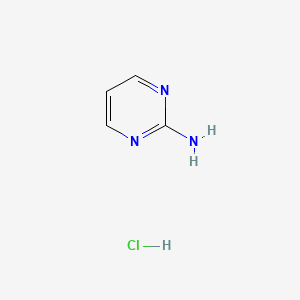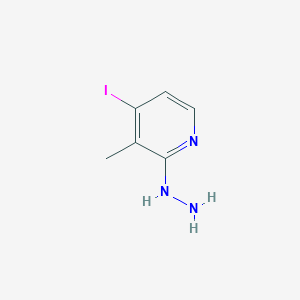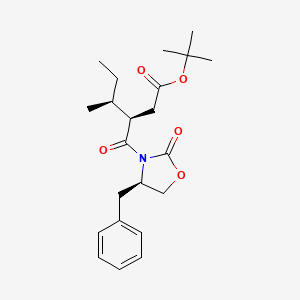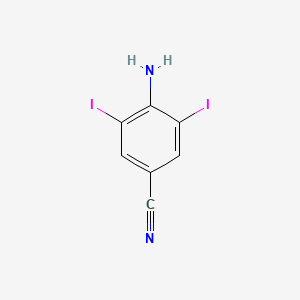
2-Pyrimidinamine, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminopyrimidine hydrochloride is a chemical compound with the molecular formula C4H6N2·HCl. It is a derivative of pyrimidine, an aromatic heterocyclic organic compound similar to pyridine. Pyrimidine derivatives are significant in various fields, including medicinal chemistry, due to their biological activities and roles as building blocks in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Aminopyrimidine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-aminopyrimidine with hydrochloric acid. In a typical procedure, 2-aminopyrimidine is dissolved in concentrated hydrochloric acid, and the solution is cooled to 0°C. The mixture is stirred until a homogeneous solution is obtained .
Another method involves the metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines from imidazolate enaminones. This procedure includes the condensation of 3-(1H-imidazol-1-yl)-1,3-diphenylprop-2-en-1-one with guanidine .
Industrial Production Methods
Industrial production of 2-aminopyrimidine hydrochloride typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and reactors helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Aminopyrimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding sulfonyl compounds.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Reactions with halides to form substituted pyrimidines.
Common Reagents and Conditions
Oxidation: Often involves reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Typically uses reducing agents such as sodium borohydride.
Substitution: Commonly employs halides and bases under controlled conditions.
Major Products Formed
Oxidation: Methylsulfonyl derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidines depending on the halide used
Scientific Research Applications
2-Aminopyrimidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly β-glucuronidase inhibitors.
Medicine: Investigated for its antitrypanosomal and antiplasmodial activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-aminopyrimidine hydrochloride varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors. For example, as a β-glucuronidase inhibitor, it binds to the enzyme’s active site, preventing its activity and thereby reducing the pathological effects associated with increased enzyme activity . In antitrypanosomal and antiplasmodial applications, it interferes with the metabolic pathways of the parasites, leading to their death .
Comparison with Similar Compounds
2-Aminopyrimidine hydrochloride can be compared with other pyrimidine derivatives such as:
2-Aminopyridine: Used as a fluorescent label and in antimicrobial applications.
4,6-Dichloro-2-aminopyrimidine: Known for its use in the synthesis of β-glucuronidase inhibitors.
Pyrimethamine: An antimalarial drug that targets the folate pathway in parasites.
The uniqueness of 2-aminopyrimidine hydrochloride lies in its versatility and broad range of applications, from enzyme inhibition to antiparasitic activities, making it a valuable compound in both research and industrial settings.
Properties
CAS No. |
19868-02-1 |
|---|---|
Molecular Formula |
C4H6ClN3 |
Molecular Weight |
131.56 g/mol |
IUPAC Name |
pyrimidin-2-amine;hydrochloride |
InChI |
InChI=1S/C4H5N3.ClH/c5-4-6-2-1-3-7-4;/h1-3H,(H2,5,6,7);1H |
InChI Key |
YDVHAJGGRNBAER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B15147808.png)

![(2E)-3-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B15147824.png)

![1,5-dimethyl-4-{[(E)-{1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15147839.png)

![3-{[4-(5-Chloro-1,3-benzoxazol-2-yl)phenyl]carbamoyl}phenyl acetate](/img/structure/B15147851.png)
![N-{[2-({4-[(3-methylbutanoyl)amino]phenyl}carbonyl)hydrazinyl]carbonothioyl}cyclopropanecarboxamide](/img/structure/B15147859.png)


![2-[[(2R)-2,3-di(octadec-9-enoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B15147881.png)



